
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol
Description
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is an amino alcohol derivative featuring a furan ring substituted with methyl groups at positions 2 and 5. The compound’s structure combines a propan-1-ol backbone with an amino group and a heteroaromatic substituent at the third carbon.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(10)3-4-11/h5,9,11H,3-4,10H2,1-2H3 |
InChI Key |
OXVXJPVUJDBHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from furfural.
Amination: The furan ring undergoes amination at the 3-position using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the propyl chain. This step may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like acyl chlorides, alkyl halides, and isocyanates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, imines, substituted derivatives.
Scientific Research Applications
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the amino alcohol core but differ in substituent groups, influencing their physicochemical and functional properties:
*Theoretical values based on structural calculations.
Substituent Effects on Properties
- Electronic and Polar Characteristics: The furan substituent introduces oxygen-mediated polarity, enhancing solubility in polar solvents compared to purely aromatic analogs like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol . However, the methyl groups on the furan may offset polarity by increasing lipophilicity. The dihydrobenzodioxin substituent () adds a fused oxygen-rich ring system, likely improving metabolic stability but increasing steric hindrance compared to furan or phenyl analogs .
- Molecular Weight and Steric Effects: The dihydrobenzodioxin derivative (209.25 g/mol) has the highest molecular weight, which may limit bioavailability compared to the furan analog (193.22 g/mol) . The phenoxy-substituted compound (195.26 g/mol) features an ether linkage, offering conformational flexibility absent in directly bonded aryl/heteroaryl analogs .
Physical Properties
While direct data for this compound are unavailable, analogs provide insights:
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Density = 0.875 g/cm³, flash point = 73.9°C, and liquid phase at room temperature . Similar volatility and handling precautions (e.g., respiratory protection) may apply to the furan derivative.
- 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (): Solid phase (inferred from pharmaceutical intermediate use), requiring controlled storage conditions .
Research and Application Insights
- Pharmaceutical Potential: The furan derivative’s heteroaromatic structure may enhance interactions with biological targets (e.g., enzymes or receptors) compared to phenyl analogs, though metabolic stability could be a concern due to furan’s susceptibility to oxidation .
- Industrial Use: The diethylamino-dimethyl analog () highlights applications in surfactants or solvents, suggesting that the furan derivative’s polarity could suit similar roles .
Biological Activity
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound of significant interest due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, potential applications, and comparative analysis with similar compounds.
The biological activity of this compound is attributed to several key interactions:
- Hydrogen Bonds : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and enzymes.
- Ionic Interactions : The presence of the amino group allows for ionic interactions that can influence the stability and activity of biological macromolecules.
- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
These interactions suggest that the compound may have effects on enzyme activities, receptor functions, and other biological processes, leading to various therapeutic implications.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory conditions.
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique profile:
Compound Name | Structural Features | Biological Activity | Potential Applications |
---|---|---|---|
This compound | Amino group, furan ring | Antioxidant, neuroprotective | Alzheimer's disease, metabolic disorders |
3-Amino-1-(2-furyl)propan-1-ol | Lacks methyl groups | Reduced activity compared to this compound | Limited applications |
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol | Thiophene ring instead of furan | Different reactivity profile | Varies based on thiophene properties |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Study : A study conducted on neuronal cell lines indicated that the compound significantly reduced oxidative stress markers compared to control groups. This suggests a protective effect against neurodegeneration .
- Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against standard free radical generators .
- Inflammation Modulation : Research on inflammatory pathways revealed that the compound inhibited pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic uses in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.